molecular formula C10H6F3N3 B7966539 2-Amino-6-(trifluoromethyl)-1h-indole-3-carbonitrile

2-Amino-6-(trifluoromethyl)-1h-indole-3-carbonitrile

Cat. No.: B7966539
M. Wt: 225.17 g/mol
InChI Key: WSFHCSNWDDOWQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-(trifluoromethyl)-1H-indole-3-carbonitrile (CAS 1242140-69-7) is a high-purity chemical compound offered for research and development purposes. This indole derivative features a carbonitrile group and a trifluoromethyl substituent, a combination that is frequently explored in medicinal chemistry for its potential to modulate the biological activity and physicochemical properties of lead molecules . The indole scaffold is a privileged structure in drug discovery, known for its presence in compounds with a wide range of biological activities, including antiviral and anticancer properties . While specific mechanistic studies on this exact compound are not extensively published in the widely available literature, related indole and nicotinic acid derivatives containing the trifluoromethyl group are actively investigated as novel inhibitors of HIV-1 Reverse Transcriptase, acting on both the polymerase and RNase H functions . This makes such structural motifs valuable tools for probing new therapeutic targets. Furthermore, substituted indoles are significant in agrochemical research for the synthesis of novel auxin mimic-based herbicides . This product is characterized by a molecular formula of C 10 H 6 F 3 N 3 and a molecular weight of 225.17 g/mol . To ensure its stability and longevity, it should be stored in a dark place under an inert atmosphere at 2-8°C . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-6-(trifluoromethyl)-1H-indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3/c11-10(12,13)5-1-2-6-7(4-14)9(15)16-8(6)3-5/h1-3,16H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFHCSNWDDOWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Cyclization of 2-Iodoaniline Derivatives

A widely adopted strategy involves copper-catalyzed cyclization of 2-iodoaniline derivatives with malononitrile. This method, adapted from Zhao et al., proceeds via a two-step process:

  • Trifluoroacetylation : 2-Iodoaniline is treated with trifluoroacetic anhydride (TFAA) in THF to form 2,2,2-trifluoro-N-(2-iodophenyl)acetamide.

  • Cyclization : The intermediate reacts with malononitrile in DMSO/H₂O (1:1) using CuI (10 mol%) and K₂CO₃ as a base at 60°C. L-proline (20 mol%) enhances regioselectivity.

Key Data :

Starting MaterialConditionsYieldReference
2-Iodo-4-(trifluoromethyl)anilineCuI, K₂CO₃, DMSO/H₂O, 60°C51%

This method is notable for its scalability but requires careful purification via flash chromatography to isolate the product.

Halogenation-Amination Cascade

Electrophilic halogenation followed by nucleophilic amination offers a modular route. As demonstrated by Nenajdenko et al., 2-(trifluoromethyl)-1H-indole undergoes regioselective bromination at position 3 using Br₂ in CH₂Cl₂. Subsequent displacement of the bromide with aqueous ammonia at elevated temperatures introduces the amino group.

Optimization Insights :

  • Bromination : Excess Br₂ (1.2 equiv) in CH₂Cl₂ at 0°C minimizes polyhalogenation.

  • Amination : Ammonia in ethanol at 80°C for 12 hours achieves full conversion.

Limitations : Competing hydrolysis of the carbonitrile group necessitates inert conditions.

One-Pot Madelung Cyclization

A modified Madelung approach enables the synthesis of 3-cyanoindoles from N-(o-tolyl)benzamides. Li et al. reported a one-pot procedure using:

  • Sulfonation : Treatment with p-toluenesulfonyl chloride (TsCl) in DMSO.

  • Cyclization : Dehydrohalogenation with 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at 100°C.

Representative Protocol :

ReagentRoleConditions
p-TolSO₂NaSulfur sourceDMSO, 100°C, 12 h
DBNBase100°C, 12 h

Yield : 72–89% for analogous 3-cyanoindoles. Adapting this method to introduce a 6-trifluoromethyl group requires substitution-tolerant conditions.

Cross-Coupling Functionalization

Palladium-catalyzed cross-coupling reactions enable late-stage diversification. For example, 3-iodo-2-cyanoindoles undergo Suzuki-Miyaura coupling with trifluoromethylaryl boronic acids. As shown by Chesnokov et al.:

Reaction Parameters :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (3:1)

  • Temperature: 80°C

Yield : 85–92% for aryl-trifluoromethyl indoles.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range
Copper-Catalyzed CyclizationScalable, regioselectiveRequires toxic CuI51–65%
Halogenation-AminationModular, late-stage functionalizationRisk of CN hydrolysis60–75%
One-Pot MadelungRapid, no transition metalsLimited substrate scope72–89%
Cross-CouplingHigh functional group toleranceExpensive Pd catalysts85–92%

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(trifluoromethyl)-1h-indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-Amino-6-(trifluoromethyl)-1h-indole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-6-(trifluoromethyl)-1h-indole-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares substituent positions and their impact on physicochemical properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Electronic Effects Reference
2-Amino-6-(trifluoromethyl)-1H-indole-3-carbonitrile 2-NH₂, 6-CF₃, 3-CN C₁₀H₆F₃N₃ 225.17 -NH₂ (electron-donating), -CF₃/-CN (electron-withdrawing) enhance dipole moments
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile 1-ClPh, 2-CH₃, 6-F, 3-CN C₁₆H₁₀ClFN₂ 300.72 -Cl (electron-withdrawing), -CH₃ (electron-donating) creates steric hindrance
2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole 2-CH₃, 3-Ph, 6-CF₃ C₁₆H₁₂F₃N 275.27 -Ph and -CF₃ increase lipophilicity; -CH₃ reduces reactivity at position 2
5-Amino-1H-indole-3-carbonitrile 5-NH₂, 3-CN C₉H₇N₃ 157.18 -NH₂ at position 5 alters conjugation compared to position 2

Key Observations :

  • The amino group at position 2 in the target compound enhances nucleophilicity at adjacent positions, unlike methyl or phenyl substituents in analogs .
  • Trifluoromethyl at position 6 increases resistance to oxidative metabolism compared to halogens (e.g., -F in ) .

Spectral and Crystallographic Data

  • NMR Shifts : The target compound’s -NH₂ group is expected to resonate near δ 11.3–11.6 ppm (broad singlet) based on similar indoles . The -CF₃ group causes deshielding of adjacent carbons (e.g., C-6 at ~δ 120–125 ppm in ¹³C NMR) .

Biological Activity

2-Amino-6-(trifluoromethyl)-1H-indole-3-carbonitrile is a heterocyclic compound characterized by its indole structure, which includes a trifluoromethyl group and a carbonitrile functional group. Its molecular formula is C10H6F3N3, with a molecular weight of 225.17 g/mol. This compound has garnered attention in the fields of medicinal chemistry and drug development due to its potential biological activities, including antimicrobial and anticancer properties.

The trifluoromethyl group enhances the compound's chemical stability and biological activity, making it a valuable candidate for various applications in pharmaceuticals and agrochemicals. The presence of the indole core is significant as indoles are known to exhibit diverse biological activities, including interactions with various molecular targets.

The mechanism of action of this compound involves its interaction with specific enzymes or receptors. The trifluoromethyl group improves binding affinity to these targets, potentially modulating their activity. Research indicates that compounds with similar structures often inhibit specific kinases, which are critical in regulating cellular processes.

Antimicrobial Activity

Research has indicated that derivatives of indole compounds, including this compound, exhibit antimicrobial properties. For instance, studies have shown that certain indole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. For example, compounds derived from similar indole structures have demonstrated high activity against cancer cell lines such as A549 lung adenocarcinoma . The unique structural features of this compound may contribute to its effectiveness in inhibiting cancer cell proliferation.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several indole derivatives synthesized from this compound. The results showed that some derivatives exhibited potent antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

Study 2: Anticancer Activity Assessment

In another study focusing on anticancer properties, researchers synthesized various derivatives based on the indole framework and tested their efficacy against multiple cancer cell lines. The results indicated that certain derivatives showed IC50 values comparable to established chemotherapeutic agents, suggesting a promising avenue for further drug development .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
2-Amino-6-(trifluoromethyl)nicotinic acidDual inhibitory activity on HIV-1 RTNicotine-like structure
2-Amino-6-(trifluoromethoxy)benzoxazoleNeuroprotective propertiesBenzoxazole moiety
2-Amino-6-(trifluoromethyl)-1H-indoleAntimicrobial, anticancerIndole core with trifluoromethyl group

Q & A

Basic: What synthetic methodologies are employed to prepare 2-Amino-6-(trifluoromethyl)-1H-indole-3-carbonitrile?

Methodological Answer:
The synthesis typically involves condensation reactions. For analogous indole derivatives, a two-step approach is used:

Formylation : Introduce a formyl group at the indole C3 position using Vilsmeier-Haack conditions.

Cyanoamination : React the formylated intermediate with a cyanating agent (e.g., NH₄SCN) and an aminating agent under acidic reflux (e.g., acetic acid, 3–5 hours).
Key parameters include stoichiometric control (1.1:1 molar ratio of aldehyde to amine) and purification via column chromatography .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign signals for the amino (–NH₂, δ ~5.5 ppm), trifluoromethyl (–CF₃, δ ~120 ppm in ¹³C), and cyano (–CN, δ ~115 ppm in ¹³C).
  • FT-IR : Identify –CN stretching (~2200 cm⁻¹) and –NH₂ bending (~1600 cm⁻¹).
  • X-ray Crystallography : Resolve bond angles and torsional parameters (e.g., C3–C8–H8 angle: 109.5°) using SHELXL refinement .

Advanced: How can crystallographic disorder in the trifluoromethyl group be resolved?

Methodological Answer:
Disorder arises due to the CF₃ group’s rotational freedom. Strategies include:

  • High-Resolution Data : Collect at ≤1.0 Å resolution to improve electron density maps.
  • Restrained Refinement : Apply isotropic displacement parameter restraints in SHELXL .
  • Low-Temperature Crystallization : Conduct measurements at 100 K to reduce thermal motion, as demonstrated in a related compound with R factor = 0.049 .

Advanced: How do electronic effects of the trifluoromethyl group influence reactivity?

Methodological Answer:
The –CF₃ group is electron-withdrawing, which:

  • Deactivates the Indole Ring : Reduces electrophilic substitution reactivity at C5 and C7 positions.
  • Enhances Stability : Increases resistance to oxidative degradation, as observed in analogs under accelerated stability testing .
  • Affects Tautomerism : Stabilizes the 1H-indole tautomer over 3H-indole forms due to inductive effects .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and lab coats to avoid dermal contact (LD₅₀ >2000 mg/kg in rodent studies) .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors (PEL = 5 mg/m³ for similar nitriles) .
  • Storage : Keep in inert atmosphere (N₂ or Ar) at 2–8°C to prevent hydrolysis of the cyano group .

Advanced: How to optimize synthetic yield in large-scale preparations?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., THF) to enhance intermediate solubility .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate condensation; a 15% yield increase was reported with 0.5 equiv ZnCl₂ .
  • Process Monitoring : Employ in-situ FT-IR to track cyano group formation and terminate reactions at >90% conversion .

Advanced: What computational methods predict bioactivity of derivatives?

Methodological Answer:

  • DFT Calculations : Optimize geometries at B3LYP/6-31G* level to model HOMO-LUMO gaps (e.g., ΔE = 4.2 eV for the parent compound) .
  • Molecular Docking : Screen against kinase targets (e.g., Flt3) using AutoDock Vina; a derivative showed IC₅₀ = 12 nM in vitro .
  • QSAR Models : Correlate substituent hydrophobicity (logP) with cytotoxicity (R² = 0.89 in leukemia cell lines) .

Advanced: How to address contradictions between NMR and crystallographic data?

Methodological Answer:

  • Dynamic Effects : Use VT-NMR to identify temperature-dependent shifts (e.g., –NH₂ proton broadening above 25°C) .
  • Polymorph Screening : Recrystallize from ethanol/water mixtures to isolate dominant polymorphs for XRD validation .
  • Torsional Angle Analysis : Compare experimental XRD angles (e.g., C1–C2–C10–N2 = −179.81°) with DFT-optimized conformers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.